2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12F4N6OS and its molecular weight is 448.4. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed with fluorine atoms in their structure, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Molecular Probes for A2A Adenosine Receptor
Derivatives such as SCH 442416 based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, show high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research involves the extension of ether-linked chain substituents and includes modifications for potential (18)F incorporation for imaging purposes (Kumar et al., 2011).
Potential Antiasthma Agents
Compounds from the triazolo[1,5-c]pyrimidine class have been identified as mediator release inhibitors, offering insights into novel antiasthma therapeutics (Medwid et al., 1990).
Insecticidal Activity
Research into heterocycles incorporating a thiadiazole moiety, similar in complexity to the specified compound, assessed their efficacy against the cotton leafworm, Spodoptera littoralis. This study shows the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Anticancer Agents Targeting Tubulin
A class of triazolopyrimidines, which may include compounds structurally related to the specified chemical, has been identified as anticancer agents with a unique mechanism of tubulin inhibition. This research highlights their potential in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of molecules , which have been found to interact with various biological targets in previous studies . .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding . The presence of the fluorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells , suggesting that this compound may also affect cell proliferation pathways.
Result of Action
Given the antiproliferative activities observed for similar compounds , it is possible that this compound may also exhibit antiproliferative effects.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHVLWIBKUKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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